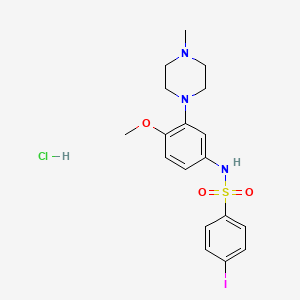
Psma617-tcmc tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PSMA617-TCMC is a derivative of PSMA-617 with structure modification, in which the caroboxy groups in DOTA ring is replaced by TCMC macrocycle. PSMA-617 is a ligand used to make 177Lu-PSMA-617, which is a radioactive molecule to fight cancer,. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development.
Aplicaciones Científicas De Investigación
Targeted Radionuclide Therapies (TRNT)
Psma617-tcmc tfa is involved in targeted radionuclide therapies (TRNT), a novel cancer treatment method. These therapies deliver radiation selectively to cancer cells and their immediate tumor microenvironment. TRNT agents consist of radiation-emitting radionuclides conjugated with peptides or small molecules that target tumor-associated antigens, such as prostate-specific membrane antigen (PSMA) in prostatic cancer. This targeted approach allows for direct delivery of radiation to tumor cells, causing DNA damage and triggering cancer cell death. However, kidney toxicity may result from tubular nuclide accumulation and low-level kidney PSMA expression (Pelletier et al., 2020).
Efficacy in Relation to Cellular PSMA Levels and Intratumoral Heterogeneity
The efficacy of PSMA-targeted radioligand therapy (RLT) depends on the degree of PSMA expression and the fraction of PSMA+ cells in a tumor. Research has shown that both the degree of PSMA expression and the fraction of PSMA+ cells correlate with tumor uptake and DNA damage, thus influencing RLT efficacy. Low or heterogeneous PSMA expression may represent a resistance mechanism to RLT (Current et al., 2020).
Theragnostic Approach in Prostate Cancer
Psma617-tcmc tfa is part of a theragnostic approach in prostate cancer, particularly in cases of metastatic castration-resistant prostate cancer (mCRPC). This approach involves the use of PSMA-targeted radioligands for both diagnosis and therapy. The efficacy of this approach is indicated by high tumor doses in skeletal, lymph node, and liver metastases, with acceptable doses for tissues/organs (Scarpa et al., 2017).
Development of Novel Radioligands for SPECT Imaging
Psma617-tcmc tfa has been investigated in the development of novel radioligands for single-photon emission computed tomography (SPECT) imaging. These radioligands target PSMA and have shown high affinity in vitro, high accumulation in tumors, and low hepatic retention, making them promising agents for imaging and potentially for therapy (Kimura et al., 2016).
Radioligand Therapy with Alpha-Emitting PSMA Targeted Radioligands
Research into alpha-emitting PSMA targeted radioligands for prostate cancer therapy, such as [212 Pb]Pb-NG001, has shown promising results. These ligands display similar binding and internalization in prostate cancer cells compared to other PSMA-targeted therapies, with significantly lower kidney uptake. This indicates potential for effective and safer treatment options in prostate cancer therapy (Stenberg et al., 2020).
Propiedades
Nombre del producto |
Psma617-tcmc tfa |
|---|---|
Fórmula molecular |
C65H86F12N14O21S |
Peso molecular |
1659.52 |
Nombre IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-3-naphthalen-2-yl-2-[[4-[[[4-[[1,4,7,10-tetrakis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-2-yl]methyl]phenyl]carbamothioylamino]methyl]cyclohexanecarbonyl]amino]propanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H82N14O13S.4C2HF3O2/c58-47(72)32-68-21-22-69(33-48(59)73)25-26-71(35-50(61)75)43(31-70(24-23-68)34-49(60)74)28-36-11-16-42(17-12-36)64-57(85)63-30-37-8-14-40(15-9-37)52(78)65-46(29-38-10-13-39-5-1-2-6-41(39)27-38)53(79)62-20-4-3-7-44(54(80)81)66-56(84)67-45(55(82)83)18-19-51(76)77;4*3-2(4,5)1(6)7/h1-2,5-6,10-13,16-17,27,37,40,43-46H,3-4,7-9,14-15,18-26,28-35H2,(H2,58,72)(H2,59,73)(H2,60,74)(H2,61,75)(H,62,79)(H,65,78)(H,76,77)(H,80,81)(H,82,83)(H2,63,64,85)(H2,66,67,84);4*(H,6,7)/t37?,40?,43?,44-,45-,46-;;;;/m0..../s1 |
Clave InChI |
FVJRYLDZCUPZFS-ODOBDYFHSA-N |
SMILES |
C1CC(CCC1CNC(=S)NC2=CC=C(C=C2)CC3CN(CCN(CCN(CCN3CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N)C(=O)NC(CC4=CC5=CC=CC=C5C=C4)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PSMA617-TCMC TFA salt; PSMA-617-TCMC; PSMA617-analog, PSMA617-derivative with TCMC. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)